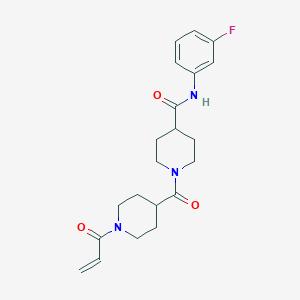

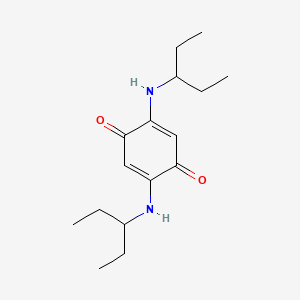

![molecular formula C27H28FN5O3 B2655288 7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-46-7](/img/structure/B2655288.png)

7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While I don’t have specific information on how this compound could be synthesized, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions . For example, the piperazine ring could be formed through a reaction with a dicarbonyl compound, and the phenyl ring could be introduced through a Friedel-Crafts acylation reaction.Chemical Reactions Analysis

Again, while I don’t have specific information on the chemical reactions this compound could undergo, compounds with similar functional groups often undergo nucleophilic addition-elimination reactions . The carbonyl group, in particular, is known to be reactive and could be attacked by a nucleophile, leading to the addition of a new group to the molecule .Scientific Research Applications

Dopamine Receptor Binding

Research indicates that similar compounds, particularly those with a pyrazolo[1,5-a]pyridine substructure, show potential as ligands for dopamine receptors. For instance, modifications to the benzylpiperazine moiety have been studied to determine their affinity for dopamine D2, D3, and D4 receptors, indicating a potential use in exploring dopaminergic system mechanisms and developing therapies targeting psychiatric and neurological disorders (Li Guca, 2014). Similarly, G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure have shown promise in acting as partial agonists at dopamine D2 receptors, suggesting a route for creating novel antipsychotic medications with potentially fewer side effects due to their selective activation of G proteins over β-arrestin recruitment (D. Möller et al., 2017).

Antimicrobial and Antituberculosis Activity

A hybrid of thiazole and aminopiperidine has been studied for its inhibitory effects on Mycobacterium tuberculosis GyrB ATPase, demonstrating significant antituberculosis activity. This suggests that structural analogues could be valuable in the design of new antituberculosis agents (V. U. Jeankumar et al., 2013). Another study focused on fluoro-substituted benzo[b]pyran compounds has shown anti-lung cancer activity, highlighting the potential of fluoro-containing derivatives in cancer treatment research (A. G. Hammam et al., 2005).

Anticancer and Anti-inflammatory Activities

Compounds with related structural motifs have been explored for their anticancer and anti-inflammatory properties. For instance, chalcones, pyrazolines, and amino pyrimidines derivatives exhibit antibacterial activity, which can provide a foundation for developing new treatments for infections (A. Solankee et al., 2004). Additionally, novel benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity, indicating the potential therapeutic applications of such compounds in neurodegenerative diseases (M. Gupta et al., 2020).

properties

IUPAC Name |

7-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O3/c1-36-16-15-31-18-23(25-24(19-31)27(35)33(29-25)22-5-3-2-4-6-22)26(34)32-13-11-30(12-14-32)17-20-7-9-21(28)10-8-20/h2-10,18-19H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLILXLYGWZCRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

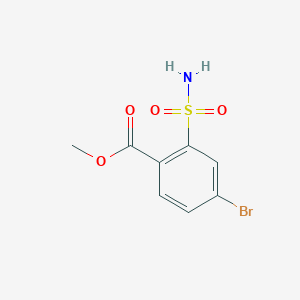

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)

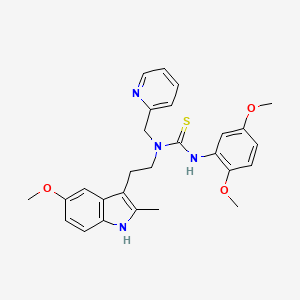

![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

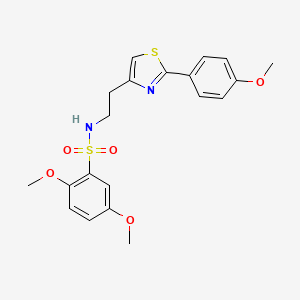

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)

![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)